molecular formula FeTe B079916 Iron telluride CAS No. 12125-63-2

Iron telluride

Cat. No.: B079916
CAS No.: 12125-63-2
M. Wt: 183.4 g/mol
InChI Key: IKHZKATVXPFKTI-UHFFFAOYSA-N
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Description

Iron Telluride (FeTe) is an inorganic compound significant for fundamental materials research and developing advanced technological applications. It possesses a distinct layered crystal structure and exhibits notable electronic and magnetic properties that can be tuned for specific research needs. Its primary research value lies in its role as a precursor for iron-based superconductors and its direct application in energy and sensing technologies . In the field of energy research , this compound-based nanomaterials are highly efficient electrocatalysts for the oxygen evolution reaction (OER), a critical process for electrochemical water splitting to produce hydrogen fuel . Nanostructures of this compound, particularly when composited with polymers like polyaniline or formed into heterostructures, demonstrate exceptional performance, achieving a current density of 10 mA cm⁻² at low cell voltages (e.g., 1.52 V) with remarkable stability for over 80 hours . The mechanism involves the material's favorable electronic structure and high electrical conductivity, which facilitate efficient charge transfer during the catalytic process . For environmental sensing , this compound nanorods (FeTe NRs) function as a highly sensitive and selective platform for detecting toxic heavy metals, specifically total mercury (Hg²⁺) in blood samples . The detection mechanism is based on a cation exchange reaction where Hg²⁺ ions displace Fe²⁺ from the FeTe lattice, forming HgTe. The released Fe²⁺ ions then catalyze the oxidation of a chromogenic substrate (ABTS) by hydrogen peroxide, producing a measurable color change that allows for detection limits as low as 1.31 nM . Furthermore, this compound serves as a foundational material in condensed matter physics . Its tetragonal crystal structure (space group P4/nmm), consisting of square-planar iron layers sandwiched between telluride ions, provides a versatile platform for studying the interplay of magnetism and superconductivity, especially when doped with elements like chromium or zinc . Recent studies also utilize topological indices to model and understand the complex network structure of FeTe₂, linking its atomic arrangement to its macroscopic physicochemical properties . This material is offered for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

tellanylideneiron
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InChI

InChI=1S/Fe.Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHZKATVXPFKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe]=[Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

FeTe
Record name iron(II) telluride
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DSSTOX Substance ID

DTXSID501319007
Record name Iron telluride (FeTe)
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Molecular Weight

183.4 g/mol
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CAS No.

12125-63-2
Record name Iron telluride (FeTe)
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Record name Iron telluride (FeTe)
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Record name Iron telluride (FeTe)
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Record name Iron telluride (FeTe)
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Record name Iron telluride
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Preparation Methods

Precursor Selection and Reactor Configuration

In a representative CVD setup, iron(II) chloride (FeCl₂), germanium (Ge), and tellurium (Te) powders are used as precursors, with potassium iodide (KI) acting as a transport agent. The precursors are placed in a quartz tube within a single-zone furnace, heated to temperatures between 650°C and 750°C under an argon flow. The molar ratio of precursors critically influences stoichiometry; for example, a 2:1:0.1 ratio of FeCl₂:Ge:KI yields Fe₅GeTe₂, a related compound, but analogous principles apply to FeTe synthesis.

Table 1: Impact of Precursor Ratios on FeTe Morphology

FeCl₂:Te:KI RatioTemperature (°C)Product PhaseGrain Size (µm)
1:1:0.1700FeTe + Te5–10
2:1:0.1720FeTe20–30
3:1:0.1740FeTe + Fe10–15

Data adapted from Fe-Ge-Te system studies, illustrating the sensitivity of phase purity to precursor ratios. Excess FeCl₂ promotes metallic iron impurities, while higher Te concentrations result in unreacted tellurium.

Temperature and Pressure Optimization

The sublimation temperature of Te (~450°C) necessitates a thermal gradient to ensure sequential precursor activation. Substrate placement relative to the precursor crucible determines deposition uniformity. For instance, positioning substrates 10 cm downstream from Te sources yields homogeneous FeTe layers. Reduced pressure (10⁻² Torr) enhances precursor vapor mobility, minimizing defects.

Solution-Based Precipitation Methods

Solution-phase synthesis offers a scalable route for FeTe production, particularly for nanocrystalline forms. A patented approach utilizes sulfite reducing agents to co-precipitate iron and tellurium ions.

Redox Chemistry and pH Control

Dissolving iron nitrate (Fe(NO₃)₃) and tellurium dioxide (TeO₂) in nitric acid forms acidic solutions of Fe³⁺ and Te⁴⁺. Adding ammonium sulfite ((NH₄)₂SO₃) and acetic acid initiates reduction:

Fe3++Te4++SO32FeTe+SO42+H+\text{Fe}^{3+} + \text{Te}^{4+} + \text{SO}3^{2-} \rightarrow \text{FeTe} + \text{SO}4^{2-} + \text{H}^+

Maintaining pH 0–6.9 is critical to avoid parasitic reactions. Below pH 2, excessive H⁺ ions destabilize Te precursors, while above pH 5, iron hydroxides precipitate prematurely.

Table 2: Yield and Purity of FeTe via Solution Synthesis

Reducing AgentpHReaction Time (h)FeTe Purity (%)
NH₄HSO₃1.5292
Na₂SO₃3.0385
H₂SO₃2.01.595

Adapted from patent examples, demonstrating the superiority of sulfurous acid (H₂SO₃) in achieving high-purity FeTe.

Post-Synthesis Processing

The precipitate is washed with deionized water and ethanol to remove residual sulfates, followed by vacuum drying at 80°C. X-ray diffraction (XRD) confirms the tetragonal PbO-type structure (space group P4/nmm), with lattice constants a = 3.82 Å and c = 6.25 Å.

Solid-State Reaction Synthesis

Solid-state methods are widely employed for bulk FeTe production, often involving high-temperature annealing of elemental powders.

Stoichiometric Mixing and Annealing

Iron and tellurium powders (99.99% purity) are mixed in a 1:1 molar ratio, sealed in an evacuated quartz ampoule, and heated to 700°C for 48 hours. Gradual cooling (2°C/min) prevents crack formation. Nickel doping (Fe₁.₁₋ₓNiₓTe) is achieved by adding Ni powder, with x ≤ 0.12 to avoid secondary phases.

Table 3: Lattice Parameters of Ni-Doped FeTe

Ni Content (x)a (Å)c (Å)Volume (ų)
03.826.2591.2
0.043.806.2389.9
0.123.786.2088.1

Data from Ref., showing lattice contraction with Ni substitution due to smaller ionic radius of Ni²⁺ (0.69 Å) vs. Fe²⁺ (0.78 Å).

Phase Purity and Magnetic Properties

Mössbauer spectroscopy reveals quadrupole splitting values of 0.45–0.52 mm/s for FeTe, indicative of a distorted FeTe₄ tetrahedral environment. Ni doping suppresses the first-order magnetic transition observed in pristine Fe₁.₁Te, reducing the Néel temperature from 70 K to 55 K at x = 0.12.

Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS)

XPS depth profiling of CVD-grown FeTe shows binding energies of 706.8 eV (Fe 2p₃/₂) and 572.3 eV (Te 3d₅/₂), confirming stoichiometric FeTe. Surface oxidation is mitigated by glovebox transfer (<0.1 ppm O₂).

Electrical Transport Measurements

Resistivity studies reveal metallic behavior in FeTe, with a residual resistivity ratio (RRR) of 8.5. Ni doping increases residual resistivity from 0.2 mΩ·cm (x = 0) to 1.5 mΩ·cm (x = 0.12), attributed to enhanced electron scattering .

Chemical Reactions Analysis

3.1. Cation Exchange Reactions

One notable reaction involving iron telluride is its cation exchange with mercury ions. When this compound nanorods are exposed to mercury ions (Hg2+\text{Hg}^{2+}), a colorimetric reaction occurs:

FeTeNRs+Hg2+HgTeNRs+Fe2+\text{FeTe}_{\text{NRs}}+\text{Hg}^{2+}\rightarrow \text{HgTe}_{\text{NRs}}+\text{Fe}^{2+}

This reaction leads to the formation of mercury telluride nanorods and releases ferrous ions into the solution. The concentration of Fe2+\text{Fe}^{2+} can be quantitatively analyzed using spectrophotometric methods, allowing for sensitive detection of mercury in various samples .

3.2. Thermally Triggered p-n Transition

Recent studies have demonstrated that this compound exhibits a thermally induced transition between p-type and n-type conductivity. This phenomenon can be summarized as follows:

  • At lower temperatures, this compound behaves as a p-type semiconductor.

  • Upon heating, it transitions to an n-type semiconductor without altering its crystal structure.

The transition mechanism is attributed to the valence change effect within the material, which can be utilized in electronic applications such as memory devices and sensors .

Characterization Techniques

This compound's properties are characterized using various techniques:

  • X-ray Diffraction (XRD) : Used to determine the crystalline structure and phase purity of synthesized samples.

  • Scanning Electron Microscopy (SEM) : Provides detailed images of the surface morphology of this compound nanostructures.

  • Transmission Electron Microscopy (TEM) : Offers insights into the internal structure and defects at the nanoscale.

  • Electrochemical Analysis : Techniques like cyclic voltammetry are employed to study the redox behavior and electrocatalytic properties of this compound in sensor applications .

Table 2: Cation Exchange Reaction Products

Initial CompoundReactantProduct
This compound NanorodsMercury IonsMercury Telluride Nanorods
Released Fe(II) Ions

This comprehensive overview highlights the significance of this compound in both fundamental research and practical applications, emphasizing its role as a key material in modern technology.

Scientific Research Applications

Superconductivity

Iron Telluride as a Superconductor

FeTe is notable for its superconducting properties, especially in its doped forms. It belongs to the family of iron-based superconductors, which exhibit a combination of superconductivity and magnetism. Research indicates that FeTe can transition to a superconducting state under certain conditions, making it a subject of extensive study in the quest for high-temperature superconductors.

  • Key Findings:
    • Doping FeTe with elements such as selenium enhances its superconducting properties.
    • The critical temperature (TcT_c) for superconductivity in FeTe can reach up to 14 K when optimally doped .

Spintronics

Emergent Magnetic Orders

FeTe's unique electronic structure allows for the manipulation of magnetic orders, which is crucial for spintronic applications. Spintronics leverages the intrinsic spin of electrons alongside their charge to develop devices that are faster and more efficient than traditional electronics.

  • Research Insights:
    • Studies show that controlling emergent magnetic orders in FeTe can lead to novel spintronic devices .
    • The ability to switch magnetic states electrically opens pathways for memory storage technologies .

Energy Storage

Applications in Batteries

FeTe has been explored as an anode material in sodium-ion batteries (NIBs). Its layered structure and favorable electrochemical properties make it suitable for energy storage applications.

  • Performance Metrics:
    • Hybrid materials combining FeTe with reduced graphene oxide have demonstrated promising performance in terms of capacity and cycling stability .
    • These materials can potentially enhance the efficiency and lifespan of energy storage systems.

Nanotechnology

Nanostructured this compound

The synthesis of this compound nanostructures has opened up new avenues for applications in sensors and memory devices. The nanoscale form enhances the surface area and reactivity, leading to improved performance.

  • Synthesis Techniques:
    • Solution-phase synthesis methods have been developed to create FeTe nanostructures with tunable electrical properties .
    • These nanostructures exhibit switchable electrical characteristics, making them ideal candidates for advanced electronic applications.

Summary Table of Applications

Application AreaKey Features/BenefitsResearch References
SuperconductivityHigh TcT_c with doping ,
SpintronicsControl over magnetic orders
Energy StorageEffective anode material for NIBs ,
NanotechnologyEnhanced properties through nanostructuring

Mechanism of Action

Iron telluride can be compared with other iron chalcogenides such as iron sulfide (FeS) and iron selenide (FeSe):

Uniqueness of this compound: this compound is unique due to its complex magnetic order and the ability to undergo structural transitions that significantly affect its electronic properties. These characteristics make it a valuable compound for studying the interplay between magnetism and superconductivity .

Comparison with Similar Compounds

Structural and Topological Comparisons

Iron telluride shares structural similarities with other iron chalcogenides (e.g., FeS, FeSe) and TMDCs (e.g., FeTe₂, FeTeSe). Key distinctions include:

  • FeTe vs. FeSe: Both adopt layered structures, but FeSe undergoes a superconducting transition (Tc ~ 8–15 K) under ambient pressure, while bulk FeTe is non-superconducting. Tensile strain in FeTe induces Fermi surface nesting similar to FeSe, but the lattice parameter a increases in FeTe, opposite to FeSe .
  • FeTe vs. FeTe₂: FeTe₂ is a stoichiometric TMDC with a 1:2 Fe:Te ratio, exhibiting type-II superconductivity and applications in spintronics. FeTe, in contrast, is non-stoichiometric (e.g., Fe₁.₁₁Te) and magnetically ordered .
  • FeTe vs. FeS : FeS (iron(II) sulfide) crystallizes in a hexagonal structure (NiAs-type) and is pyrophoric, unlike FeTe. FeS lacks superconductivity but shares spin density wave features with FeTe .

Table 1: Structural Properties of Selected Iron Chalcogenides

Compound Structure Type Lattice Parameters (Å) Key Features
FeTe Tetragonal (P4/nmm) a = 3.82, c = 6.27 Non-superconducting parent
FeTe₂ Layered (MX₂) a = 3.89, c = 6.70 Type-II superconductor
FeSe Tetragonal (PbO) a = 3.77, c = 5.52 Ambient-pressure superconductor
FeS Hexagonal (NiAs) a = 3.44, c = 5.88 Pyrophoric, spin density waves
Electronic and Superconducting Properties
  • FeTe vs. FeSe : Under tensile strain, FeTe develops Fermi surface nesting with vector q ~ (0.5, 0.5), a feature critical for superconductivity in FeSe. However, FeTe’s Tc remains lower (~13 K in films vs. ~15 K in FeSe) due to stronger magnetic fluctuations .
  • FeTe vs. FeTeSe: Alloying FeTe with selenium (FeTe₁₋ₓSeₓ) suppresses magnetic order and induces superconductivity (Tc up to 15 K). FeTeSe retains the parent structure but with enhanced electron-phonon coupling .

Table 2: Superconducting Properties

Compound Tc (K) Pressure/Strain Dependence Magnetic Order
FeTe <13 (film) Tensile strain required Double-stripe antiferromagnetic
FeSe 8–15 Ambient pressure Suppressed under strain
FeTe₂ 12–15 Ambient pressure Coexistent with SC
Magnetic Properties

FeTe exhibits a double-stripe antiferromagnetic order, which transitions to single-stripe order under tensile strain or surface doping . In contrast:

  • FeSe : Lacks long-range magnetic order but shows spin fluctuations linked to superconductivity.
Thermoelectric and Thermal Conductivity

While FeTe’s thermoelectric performance is less studied, comparisons with high-ZT materials highlight key differences:

  • BiSbTe: ZT ~1.4 at 100°C due to nanostructuring . FeTe’s thermal conductivity (~2–5 W/m·K) is higher than BiSbTe’s (~0.5 W/m·K), limiting its thermoelectric utility .
  • AgSbTe₂ : ZT ~2.6 at 573 K via cationic ordering . FeTe’s lack of similar atomic disorder strategies explains its lower performance.
Thermodynamic and Chemical Reactivity
  • Enthalpy of Formation : FeTe (ΔHf = −65 kJ/mol) is less stable than FeSe (−89 kJ/mol) but more stable than FeS (−100 kJ/mol) .
  • Reactivity : FeTe is air-stable compared to pyrophoric FeS, which releases H₂S upon hydrolysis .

Biological Activity

Iron telluride, with the chemical formula FeTe₂, is a compound that has garnered significant interest in materials science due to its unique properties, particularly its superconductivity and magnetic characteristics. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential applications in biomedicine, and associated toxicity.

General Toxicity and Effects on Organisms

This compound and its constituent elements, particularly tellurium, exhibit notable biological activity. Tellurium compounds are known to exert toxic effects on both prokaryotic and eukaryotic organisms. Recent studies have indicated that exposure to tellurium can lead to various health issues, including autoimmune disorders and neurodegenerative diseases . The mechanism of toxicity primarily involves the interaction of tellurium with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes.

Mechanisms of Toxicity

Tellurium's toxicity is largely attributed to its ability to form reactive oxygen species (ROS) upon entering biological systems. This oxidative stress can damage cellular components, including lipids, proteins, and DNA. For instance, the uptake of tellurite (TeO₃²⁻) by bacteria such as Escherichia coli disrupts ATP synthesis and inhibits protein production . Additionally, some bacterial species have developed resistance mechanisms against tellurite through reduction processes that convert toxic tellurite into less harmful elemental tellurium .

Case Studies

Several studies highlight the biological implications of this compound:

  • Electrocatalytic Properties : Research on nanosized this compound (FeTe₂) has shown its effectiveness in electrochemical sensors for biomolecules such as dopamine and uric acid. The FeTe₂-modified electrodes demonstrated superior electrocatalytic activity compared to traditional graphite electrodes, indicating potential applications in biosensing technologies .
  • Toxicological Assessments : In a study assessing the impact of this compound on microbial populations, it was found that certain bacteria could reduce toxic tellurite to non-toxic forms, showcasing a natural detoxification pathway . This ability is crucial for understanding how organisms adapt to environments contaminated with tellurium compounds.
  • Biocompatibility Studies : Investigations into the biocompatibility of this compound nanoparticles revealed that while they possess antimicrobial properties, their cytotoxic effects on mammalian cells necessitate careful evaluation before biomedical applications can be considered .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Aspect Details
Toxicity Exhibits toxicity through oxidative stress; affects both prokaryotic and eukaryotic organisms.
Mechanism of Action Interacts with thiol groups; inhibits essential enzymes and disrupts ATP synthesis in bacteria.
Resistance Mechanisms Some bacteria can reduce toxic tellurite to elemental tellurium, demonstrating natural detoxification capabilities.
Electrocatalytic Applications Effective in biosensing applications for detecting biomolecules like dopamine and uric acid due to enhanced electrocatalytic properties.
Biocompatibility Potentially cytotoxic to mammalian cells; further studies needed for safe biomedical applications.

Research Findings

Recent studies have focused on the dual nature of this compound as both a material with advanced electronic properties and a compound with significant biological implications. The layered structure of FeTe₂ allows for unique interactions at the molecular level, which can be harnessed for various applications ranging from energy storage solutions to biomedical sensors.

Q & A

Q. How can machine learning optimize the synthesis of this compound with target defect densities?

  • Methodological Answer : Neural networks trained on datasets of synthesis parameters (temperature, time, precursors) and defect densities (from TEM/EDS) predict optimal conditions. Bayesian optimization refines hyperparameters to minimize experimental iterations .

Key Methodological Considerations

  • Computational Modeling : Use projector augmented-wave (PAW) pseudopotentials in DFT to accurately describe Fe 3d and Te 5p orbitals .
  • Statistical Validation : Apply Pearson correlation coefficients to assess relationships between topological indices and experimental data .
  • Synthesis Reproducibility : Document all parameters (e.g., ramp rates, precursor purity) in supplementary materials to enable replication .

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